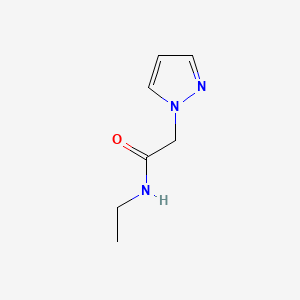
N-Ethyl-2-(1-pyrazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-(1-pyrazolyl)acetamide, also known as NEPA, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been found to be useful in a variety of biochemical and physiological studies. NEPA is a versatile molecule that can be used in a variety of ways, from synthesis to applications in research.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Supramolecular Structures
One study focuses on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in therapeutic applications (Chkirate et al., 2019). Another study presents a ditopic bis(pyrazolyl)methane-based ligand that coordinates to various metallic salts, forming supramolecular architectures through hydrogen bonding and pyrazolyl embrace interactions (Coulton et al., 2018).
Synthetic Methodologies and Heterocyclic Chemistry
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has led to the development of compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Another study details the chemoselective acetylation of 2-aminophenol using immobilized lipase, underscoring the versatility of pyrazole-acetamide derivatives in the synthesis of important intermediates for natural product synthesis (Magadum & Yadav, 2018).
Medicinal Chemistry and Biological Applications
Pyrazole-acetamide derivatives have been investigated for their antitumor activity, with some compounds showing promising inhibitory effects on various cell lines, illustrating the therapeutic potential of these molecules (Albratty et al., 2017). Additionally, a study on the toxicological evaluation of a novel cooling compound related to N-Ethyl-2-(1-pyrazolyl)acetamide revealed its safety for use in food and beverage applications, demonstrating the compound's versatility beyond medicinal applications (Karanewsky et al., 2015).
Eigenschaften
IUPAC Name |
N-ethyl-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-8-7(11)6-10-5-3-4-9-10/h3-5H,2,6H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPJHOKKFSZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














